molecular formula C7H7F2NO2S B1413277 2,3-Difluoro-6-methylbenzenesulfonamide CAS No. 1806332-28-4

2,3-Difluoro-6-methylbenzenesulfonamide

Cat. No.: B1413277
CAS No.: 1806332-28-4
M. Wt: 207.2 g/mol
InChI Key: XZLWQAGPXJXSSC-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methylbenzenesulfonamide: is an organic compound with the molecular formula C7H7F2NO2S. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2,3-difluoro-6-methylbenzenesulfonyl chloride, is reacted with ammonia or an amine under controlled conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of 2,3-Difluoro-6-methylbenzenesulfonamide may involve large-scale batch or continuous flow processes . These methods ensure consistent quality and yield of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

Comparison with Similar Compounds

  • 2,3-Difluorobenzenesulfonamide
  • 2,6-Difluorobenzenesulfonamide
  • 4-Methylbenzenesulfonamide

Comparison: 2,3-Difluoro-6-methylbenzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the methyl group at the 6-position can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

2,3-difluoro-6-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-3-5(8)6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLWQAGPXJXSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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